1-Phenyl-3-(piperidin-4-yl)urea hydrochloride is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of urea derivatives, which are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and in the development of therapeutic agents.
The synthesis and characterization of 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride can be traced through various research articles and patents that detail its preparation and biological evaluations. Notably, it has been explored for its interactions with soluble epoxide hydrolase and its effects on inflammation and hypertension modulation .
This compound falls under the category of urea derivatives, specifically those containing a piperidine moiety. Urea compounds are characterized by the presence of the functional group -NH-C(=O)-NH-, which plays a crucial role in their biological activity.
The synthesis of 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride typically involves several key steps:
The synthesis may utilize various reagents such as triphosgene or other coupling agents like HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the reaction between amines and isocyanates . The choice of solvent and reaction conditions (e.g., temperature, time) is critical for optimizing yield and purity.
The molecular formula for 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride can be represented as CHClNO. Its structure features:
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformation and interactions .
1-Phenyl-3-(piperidin-4-yl)urea hydrochloride can participate in various chemical reactions typical for urea derivatives:
The stability of the compound under different pH conditions influences its reactivity profile. Studies have shown that modifications on the phenyl or piperidine rings can significantly alter its pharmacological properties .
The mechanism by which 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride exerts its biological effects often involves inhibition of specific enzymes or receptors. For example, it has been studied as an inhibitor of soluble epoxide hydrolase, leading to increased levels of anti-inflammatory mediators .
In vitro studies indicate that this compound modulates pathways involved in inflammation and pain response by affecting arachidonic acid metabolism. Its efficacy has been demonstrated in various animal models, highlighting its potential therapeutic applications .
1-Phenyl-3-(piperidin-4-yl)urea hydrochloride appears as a white crystalline solid. Its melting point typically ranges between 215–217 °C, indicating good thermal stability.
Key chemical properties include:
Analytical techniques such as Infrared (IR) spectroscopy provide information on functional groups present, while Mass Spectrometry (MS) confirms molecular weight and purity .
The primary applications of 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride are found in pharmacological research:
Research continues to explore the full potential of this compound in clinical settings, aiming to enhance its efficacy and reduce side effects through structural modifications .
Urea derivatives are privileged scaffolds in medicinal chemistry due to their exceptional hydrogen-bonding capabilities and metabolic stability. The urea functional group (–NH–CO–NH–) serves as a versatile pharmacophore, forming up to four hydrogen bonds with biological targets. This property is critical for high-affinity enzyme inhibition, as demonstrated by 1-phenyl-3-(piperidin-4-yl)urea and its analogues:
Table 1: Key Enzymatic Targets of Urea-Based Inhibitors
Target | Biological Role | Urea Inhibitor Activity |
---|---|---|
Soluble Epoxide Hydrolase | Metabolizes anti-inflammatory eicosanoids | IC₅₀ down to 0.4 nM [7] |
CXCR3 Chemokine Receptor | Mediates inflammatory cell migration | IC₅₀ = 16 nM [5] |
The unsubstituted parent compound, 1-phenyl-3-(piperidin-4-yl)urea (CAS 61220-48-2), has a molecular weight of 219.29 g/mol (C₁₂H₁₇N₃O) and density of 1.14 g/cm³ [3] [6]. Its piperidine nitrogen and urea carbonyl enable reversible interactions with catalytic residues in hydrolases and receptors. Modifications to this core structure, such as N-acylation or aryl substitution, fine-tune potency and physicochemical properties—exemplified by logP values ranging from 1.3 to 3.5 in optimized inhibitors [7].
Early soluble epoxide hydrolase (sEH) inhibitors featured adamantyl-urea motifs (e.g., 1-adamantyl-3-(1-propionylpiperidin-4-yl)urea), leveraging steric bulk for potency. However, adamantyl derivatives suffered from poor pharmacokinetics: low oral bioavailability, rapid metabolism, and suboptimal distribution. Piperidine-aryl ureas emerged as transformative replacements through rational drug design:
Table 2: Comparative Performance of Adamantyl vs. Piperidine-Urea sEH Inhibitors
Parameter | Adamantyl-Urea (2) | Piperidine-Aryl Urea (52) | Improvement Factor |
---|---|---|---|
sEH IC₅₀ (Human) | 2.8 nM | 0.4 nM | 7-fold |
Cₘₐₓ | Low | High | 65-fold |
AUC | Minimal | Extended | 3,300-fold |
In vivo efficacy | Moderate | 1,000× > morphine (pain model) | Significant |
Source: Adapted from [7]
The piperidine nitrogen enables strategic modifications: Acylation (e.g., cyclopropanecarbonyl in compound 52) masks basicity, improves membrane permeability, and prolongs half-life. Crucially, replacing adamantane with substituted aryl groups (e.g., 4-trifluoromethoxyphenyl) enhanced drug-like properties without sacrificing potency. This shift addressed adamantane’s metabolic liabilities while introducing tunable polarity—evidenced by calculated logP reductions from 3.1 to 2.7 [7].
The 1-aryl-3-(piperidin-4-yl)urea scaffold achieves exceptional sEH inhibition through complementary stereoelectronic interactions:
Structure-activity relationship (SAR) studies reveal stringent steric requirements:
Potency Trend: 4-(Trifluoromethoxy)phenyl (52) > 3,4-dichlorophenyl (8) > phenyl (7) IC₅₀ = 0.4 nM IC₅₀ = 3.0 nM IC₅₀ = 130 nM
Source: Table 1 data [7]
The scaffold’s versatility extends beyond sEH inhibition. As CXCR3 antagonists, 1-aryl-3-piperidin-4-yl-ureas exploit similar binding principles: The urea links to a lipophilic aryl group, while the piperidine interacts with transmembrane helices. Optimization yielded compound 9t with 16 nM IC₅₀ in GTPγS functional assays [5]. Computational profiling confirms favorable properties: TPSA ≈53 Ų, rotatable bonds ≤2, and logP ≈1.98–2.29—aligning with drug-likeness criteria [2] [4] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1